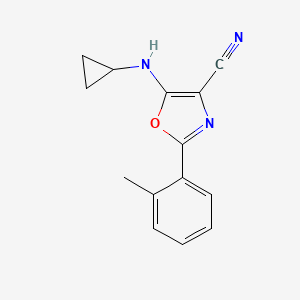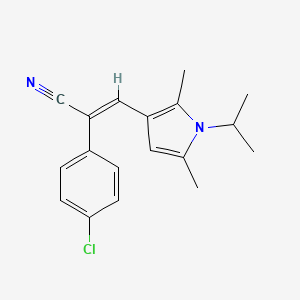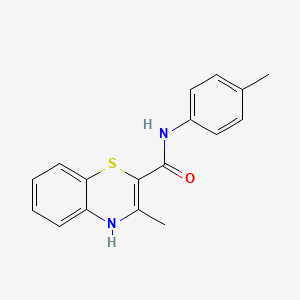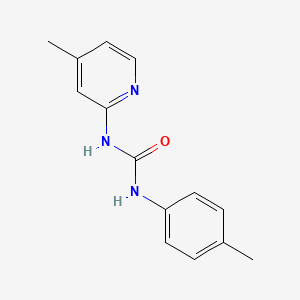
5-(cyclopropylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(cyclopropylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of Janus kinase (JAK) inhibitors, which are compounds that target the JAK family of enzymes involved in the regulation of immune responses. CP-690,550 has shown promising results in preclinical and clinical studies for the treatment of various autoimmune and inflammatory diseases.
作用机制
5-(cyclopropylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile exerts its therapeutic effects by inhibiting the activity of JAK enzymes, particularly JAK3. JAK3 is involved in the signaling pathways of several cytokines, including interleukin-2 (IL-2), which plays a crucial role in the activation and proliferation of T cells. By inhibiting JAK3, 5-(cyclopropylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile can prevent the activation and proliferation of T cells, thereby reducing inflammation and preventing tissue damage.
Biochemical and Physiological Effects:
5-(cyclopropylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile has been shown to effectively reduce inflammation and prevent tissue damage in various preclinical and clinical studies. It has been shown to reduce the levels of several cytokines, including IL-2, interferon-gamma (IFN-gamma), and tumor necrosis factor-alpha (TNF-alpha), which are involved in the pathogenesis of autoimmune and inflammatory diseases. 5-(cyclopropylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile has also been shown to reduce the number of activated T cells and inhibit the production of autoantibodies in animal models of autoimmune diseases.
实验室实验的优点和局限性
5-(cyclopropylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile has several advantages for lab experiments, including its high specificity for JAK3 and its ability to effectively inhibit JAK enzymes in vivo. However, it also has some limitations, including its potential for off-target effects and its relatively short half-life in vivo. These limitations can be overcome by using appropriate controls and optimizing the dosing regimen.
未来方向
There are several future directions for the research on 5-(cyclopropylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile, including the development of more potent and selective JAK inhibitors, the investigation of its potential for the treatment of other autoimmune and inflammatory diseases, and the exploration of its combination therapy with other immunomodulatory agents. Further studies are also needed to better understand the long-term safety and efficacy of 5-(cyclopropylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile in humans.
合成方法
The synthesis of 5-(cyclopropylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile involves several steps, starting from the reaction of 2-methylbenzaldehyde with ethyl cyanoacetate to form 2-methyl-3-phenylacrylonitrile. This intermediate is then reacted with hydroxylamine hydrochloride to form 2-methyl-3-phenyl-5-hydroxymethylisoxazole. The final step involves the reaction of this intermediate with cyclopropylamine and phosphorus oxychloride to form 5-(cyclopropylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile.
科学研究应用
5-(cyclopropylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to effectively inhibit JAK enzymes, which play a key role in the signaling pathways involved in immune responses. By blocking these enzymes, 5-(cyclopropylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile can help reduce inflammation and prevent tissue damage in these diseases.
属性
IUPAC Name |
5-(cyclopropylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-9-4-2-3-5-11(9)13-17-12(8-15)14(18-13)16-10-6-7-10/h2-5,10,16H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHYEERPPGXASC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(O2)NC3CC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Cyclopropylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[(5-ethyl-2-thienyl)methylene]-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B5714026.png)
![2,2-dimethyl-N-{3-[N-(phenoxyacetyl)ethanehydrazonoyl]phenyl}propanamide](/img/structure/B5714041.png)
![methyl {[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B5714049.png)
![4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5714055.png)





![N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5714111.png)

![2-(1,3-benzodioxol-5-yl)-3-[(1,3-benzodioxol-5-ylmethylene)amino]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5714131.png)

